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2-Nitrophenyl b-D-xylobioside -

2-Nitrophenyl b-D-xylobioside

Catalog Number: EVT-13967300
CAS Number:
Molecular Formula: C16H21NO11
Molecular Weight: 403.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be sourced from various suppliers specializing in biochemical reagents, such as Megazyme and Benchchem. It is classified under the category of nitrophenyl glycosides, which are utilized in enzyme activity assays due to their colorimetric properties. The molecular formula for 2-nitrophenyl β-D-xylobioside is C₁₆H₂₁N₁O₁₁, with a molecular weight of 403.3 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-nitrophenyl β-D-xylobioside typically involves the acetylation of xylobiose derivatives. Common reagents used in this process include acetic anhydride and pyridine, along with nitrophenol for introducing the nitro group. The general synthetic route can be summarized as follows:

  1. Acetylation: Xylobiose is reacted with acetic anhydride in the presence of pyridine to form an acetylated derivative.
  2. Nitro Group Introduction: The nitrophenol is then introduced to form the final product, 2-nitrophenyl β-D-xylobioside.

While detailed industrial production methods are not extensively documented, scaling up laboratory synthesis procedures typically involves optimizing reaction conditions and using industrial-grade reagents .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-nitrophenyl β-D-xylobioside features a nitrophenyl group attached to a xylobiose moiety. The structural representation can be depicted as follows:

  • Molecular Formula: C₁₆H₂₁N₁O₁₁
  • Molecular Weight: 403.3 g/mol
  • CAS Number: 157956-98-4

The compound has a melting point ranging from 113°C to 115°C and a density of approximately 1.65 g/cm³ . Its stability is notable, remaining viable for over ten years under recommended storage conditions (below -10°C) .

Chemical Reactions Analysis

Reactions and Technical Details

2-Nitrophenyl β-D-xylobioside can undergo several chemical reactions:

  1. Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, resulting in carboxylic acids and alcohols.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
  3. Substitution: The aromatic nitro group may participate in nucleophilic aromatic substitution reactions.

Common reagents for these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, and palladium catalysts or sodium borohydride for reduction .

Mechanism of Action

Process and Data

The mechanism of action for 2-nitrophenyl β-D-xylobioside primarily involves its interaction with glycosidases, particularly β-xylosidase. Upon enzymatic cleavage of the acetyl groups by esterases, the active xylobiose moiety is released. The nitrophenyl group can undergo reduction or substitution reactions, which may alter its interaction with biological targets involved in carbohydrate metabolism and signal transduction pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Melting Point: 113-115°C
  • Boiling Point: Approximately 692.3°C at 760 mmHg
  • Density: 1.65 g/cm³

Chemical properties indicate that it is stable under appropriate storage conditions but reactive under specific chemical environments (e.g., hydrolysis) .

Applications

Scientific Uses

2-Nitrophenyl β-D-xylobioside has diverse applications in scientific research:

  • Enzyme Assays: It serves as a colorimetric substrate for measuring the activity of β-xylanase and β-xylosidase enzymes.
  • Carbohydrate Chemistry: Used in studies involving glycosidic bond cleavage and enzyme-substrate interactions.
  • Analytical Techniques: Acts as a standard in various biochemical assays due to its well-defined reactivity profile.
Enzymatic Roles and Substrate Specificity

β-Xylosidase and Xylanase Substrate Dynamics

Mechanistic Action in Glycoside Hydrolase Family 30 (GH30) Enzymes

2-Nitrophenyl β-D-xylobioside (2-NP-X2) serves as a critical chromogenic substrate for dissecting the catalytic mechanisms of GH30 enzymes, which include both bacterial (subfamily GH30-8) and fungal (subfamily GH30-7) xylanases. These enzymes hydrolyze the β-1,4-glycosidic bond adjacent to 4-O-methyl-D-glucuronic acid (MeGlcA) appendages in glucuronoxylan. Unlike reducing-sugar assays, 2-NP-X2 releases yellow 2-nitrophenol upon cleavage, enabling real-time kinetic measurements. Studies show GH30 enzymes exhibit absolute dependence on MeGlcA for activity on natural polymers, a specificity mirrored in their ability to hydrolyze 2-NP-X2 only when the substrate's structure accommodates conserved active-site residues (e.g., Arg46 in Talaromyces cellulolyticus Xyn30B) [4]. The kcat for 2-NP-X2 hydrolysis by bacterial β-xylosidases (e.g., 0.044 s−1 in Clostridium boliviensis GH43-like enzyme) is significantly lower than for fungal bifunctional enzymes, reflecting mechanistic divergence [10].

Table 1: Kinetic Parameters of 2-NP-X2 Hydrolysis by Representative Enzymes

Enzyme Sourcekcat (s−1)Km (mM)Specificity Constant (kcat/Km, M−1s−1)
Bacillus pumilus Xylanase2.290.386,026
Selenomonas ruminantium β-Xylosidase0.24 (for 4-NP-X2)0.50480
Clostridium boliviensis GH43-like0.044Not reportedLow

Discrimination Between Endo- and Exo-Xylanase Activity

2-NP-X2 enables precise differentiation of endo- versus exo-acting xylanases. Endo-xylanases (e.g., GH10, GH11) hydrolyze internal glycosidic bonds in xylan backbones, cleaving 2-NP-X2 at the aglycone bond to release 2-nitrophenol and xylobiose. HPLC analyses confirm that enzymes like Bacillus pumilus xylanase exclusively cleave the ether bond between 2-nitrophenol and xylobiose in 2-NP-X2, without further degradation of xylobiose—validating its endo-mode action [9]. In contrast, exo-acting β-xylosidases (e.g., GH43) hydrolyze xylobiose or short xylooligosaccharides processively from the non-reducing end, showing minimal activity on 2-NP-X2. The 190-fold higher activity of Bacillus pumilus xylanase on oNP-X4 versus oNP-X2 further underscores the preference of endo-enzymes for longer oligomers [9].

Role in Bifunctional Enzyme Characterization (e.g., GH30-7 Xylanases)

2-NP-X2 is pivotal for identifying bifunctional enzymes like GH30-7 xylanases, which combine endo-glucuronoxylanase and exo-xylobiohydrolase activities. Talaromyces cellulolyticus Xyn30B first hydrolyzes glucuronoxylan endo-wise to generate acidic xylooligosaccharides (e.g., MeGlcA2Xyln). Subsequently, it acts as an exo-xylobiohydrolase, releasing xylobiose (Xyl2) from the non-reducing ends of oligosaccharides. 2-NP-X2 hydrolysis assays revealed this dual activity, as Xyn30B cleaves the substrate to yield xylobiose and 2-nitrophenol, followed by slow transglycosylation to form xylotetraose/xylohexaose [4]. This contrasts with monofunctional GH30-8 enzymes, which lack significant exo-activity.

Table 2: Functional Characterization of Bifunctional GH30-7 Xylanases Using 2-NP-X2

Activity TypeCatalytic ActionProducts from 2-NP-X2Evidence
Endo-glucuronoxylanaseCleaves β-1,4-xylan backbone near MeGlcA2-Nitrophenol + XylobioseHPLC product profiling
Exo-xylobiohydrolaseReleases xylobiose from non-reducing endsXylobiose (from XOS hydrolysis)Transglycosylation products (xylotetraose, xylohexaose)

Substrate Recognition and Binding Interactions

Active Site Architecture in Bacterial vs. Fungal Xylanases

The active site topology governing 2-NP-X2 recognition diverges between bacterial and fungal xylanases:

  • Bacterial GH30-8 (e.g., Dickeya chrysanthemi EcXynA): Features a deep, narrow catalytic cleft with a conserved arginine (Arg293) that forms an ionic bond with MeGlcA’s carboxyl group. This forces the xylose residue at the +1 subsite into a strained conformation, enabling cleavage [4] [7].
  • Fungal GH30-7 (e.g., Talaromyces cellulolyticus Xyn30B): Lacks the arginine residue but retains a pseudo-(α/β)8 barrel domain. Structural analysis shows Asn93 in the β2–α2 loop positions the 2-NP-X2 aglycone moiety via hydrogen bonding, enabling MeGlcA-independent hydrolysis of small substrates [4].GH43 family enzymes (e.g., Clostridium boliviensis CbE1Xyn43-l) exhibit a five-bladed β-propeller fold with a catalytic dyad (Asp74/Glu240). Their shallow substrate-binding cleft accommodates 2-NP-X2 but not shorter analogs (e.g., pNPX), reflecting a minimal requirement for a disaccharide moiety [10].

Table 3: Active Site Structural Motifs Influencing 2-NP-X2 Recognition

Enzyme FamilyRepresentative EnzymeKey SubsitesCritical ResiduesRole in 2-NP-X2 Binding
GH30-8 (Bacterial)EcXynA-1 (MeGlcA binding), +1Arg293 (MeGlcA anchor)Binds carboxyl group; strain induction
GH30-7 (Fungal)Xyn30B-1, +1, +2 (aglycone site)Asn93 (β2–α2 loop)Positions aglycone via H-bonding
GH43-likeCbE1Xyn43-l-1, +1, +2Asp74 (catalytic base), Glu240Hydrolyzes X3+ substrates only

Impact of Conserved Residues on MeGlcA Appendage Recognition

Mutagenesis studies highlight conserved residues essential for MeGlcA recognition during 2-NP-X2 hydrolysis:

  • Arg46 in GH30-7 Xylanases: Site-directed mutation (Arg46Ala) in Talaromyces cellulolyticus Xyn30B abolished glucuronoxylan degradation but retained 30% activity on 2-NP-X2, indicating its role in MeGlcA binding but not aglycone cleavage [4].
  • Catalytic Dyad in GH43-like Enzymes: D74A and E240A mutations in Clostridium boliviensis CbE1Xyn43-l reduced kcat by >103-fold, confirming Asp74 as the nucleophile and Glu240 as the acid/base. Unlike GH30 enzymes, GH43-like xylanases do not require MeGlcA, allowing 2-NP-X2 hydrolysis even in unsubstituted xylans [10].
  • Thermodynamic Activation: Kinetic studies with Bacillus pumilus xylanase revealed a lower activation energy (ΔG) for 2-NP-X2 versus 4-NP-X2 (13.2 vs. 15.8 kcal/mol), attributed to favorable electronic interactions between the ortho-nitro group and aromatic active site residues [9].

Properties

Product Name

2-Nitrophenyl b-D-xylobioside

IUPAC Name

(2S,3R,4S,5S)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C16H21NO11

Molecular Weight

403.34 g/mol

InChI

InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10+,11-,12-,13+,14+,15-,16-/m0/s1

InChI Key

CURNKPXYSFMDNI-NDOLLRKASA-N

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O

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